3,17-Dihydroxypregn-5-en-20-one

Catalog No.
S592226
CAS No.
387-79-1
M.F
C21H32O3
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,17-Dihydroxypregn-5-en-20-one

17α-Hydroxypregnenolone (CAS 387-79-1) is the obligate Δ5 steroid precursor for DHEA and essential for accurate CAH diagnostics. Using alternative substrates or antibodies introduces significant analytical error. Procure this standard to ensure:

  • Diagnostic precision: The definitive LC-MS/MS calibrator for 3β-HSD deficiency, preventing false-positive results from antibody cross-reactivity.
  • Enzymatic efficiency: CYP17A1 17,20-lyase activity is ~50-fold higher with this substrate compared to 17α-hydroxyprogesterone, enabling physiologically relevant inhibitor screening.
  • Synthesis yield: Bypasses the rate-limiting 17α-hydroxylation step when sourcing from pregnenolone, enabling direct, high-yield DHEA conversion.

CAS Number

387-79-1

Product Name

3,17-Dihydroxypregn-5-en-20-one

IUPAC Name

1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3

InChI Key

JERGUCIJOXJXHF-UHFFFAOYSA-N

Synonyms

17 alpha Hydroxypregnenolone, 17 alpha-Hydroxypregnenolone, 17 Hydroxypregnenolone, 17-alpha-Hydroxypregnenolone, 17-Hydroxypregnenolone, 17-Hydroxypregnenolone, (3alpha)-Isomer, 17-Hydroxypregnenolone, (3beta,13alpha)-Isomer, 17-Hydroxypregnenolone, (3beta,13alpha,17alpha)-Isomer, 17-Hydroxypregnenolone, (3beta,17alpha)-Isomer, 17alpha Hydroxypregnenolone, 17alpha-Hydroxypregnenolone, Hydroxypregnenolone

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)O

The exact mass of the compound 17alpha-Hydroxypregnenolone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63853. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - Pregnenolone. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg, 250 mg

3,17-Dihydroxypregn-5-en-20-one (CAS 387-79-1), commonly known as 17α-hydroxypregnenolone, is a critical C21 steroid intermediate situated at the branch point of human steroidogenesis[1]. Synthesized via the 17α-hydroxylation of pregnenolone, it serves as the obligate direct precursor for dehydroepiandrosterone (DHEA) through the Δ5 pathway. In industrial and clinical procurement, this compound is primarily sourced as a high-purity analytical standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) panels diagnosing congenital adrenal hyperplasia (CAH), particularly 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency. Additionally, it is utilized as a specialized substrate in biochemical assays evaluating CYP17A1 17,20-lyase inhibitors and as a biocatalytic precursor for targeted androgen synthesis. Its distinct structural features—retaining the Δ5 double bond while possessing the 17α-hydroxyl group—dictate its unique enzymatic reactivity and analytical signature compared to its Δ4 counterparts.

Research Fit

Pathway Context

Δ5-steroidogenic pathway intermediate for DHEA and downstream androgen/estrogen studies

Enzyme Target

Substrate for CYP17A1 bifunctional enzyme studies including hydroxylase and lyase activity probing

Analytical Fit

Steroid profiling analytical standard for endocrine and aging research workflows

Substituting 17α-hydroxypregnenolone with upstream precursors (pregnenolone) or downstream Δ4 analogs (17α-hydroxyprogesterone) fundamentally compromises assay validity and synthesis yields [1]. In enzymatic assays, CYP17A1 exhibits extreme substrate specificity; substituting 17α-hydroxyprogesterone for 17α-hydroxypregnenolone reduces 17,20-lyase catalytic efficiency by approximately 50-fold, skewing kinetic models of androgen biosynthesis and inhibitor efficacy. In clinical diagnostics, utilizing generic steroid antibodies in radioimmunoassays (RIA) rather than procuring exact 17α-hydroxypregnenolone standards for LC-MS/MS calibration leads to severe cross-reactivity and false-positive CAH diagnoses [2]. Furthermore, in biocatalytic API synthesis, starting with pregnenolone introduces a rate-limiting 17α-hydroxylation bottleneck, whereas procuring 17α-hydroxypregnenolone directly isolates the lyase step, ensuring predictable, high-yield conversion to DHEA.

Substitution Risk

This Product

17-Hydroxypregnenolone

C3β, C17α dual-hydroxylated; CYP17A1 17,20-lyase substrate

Substitute

Pregnenolone

C3β only; upstream precursor; age-dependent serum profiles may not transfer

Reported sex-dimorphic peaks differ markedly; substitution may shift biomarker interpretation

This Product

17-Hydroxypregnenolone

Δ5-pathway intermediate; CYP17A1 dual-activity probe

Substitute

17-Hydroxyprogesterone

Δ4-pathway analog; different enzyme processing; ovarian detection pattern may not replicate

Early ovarian detection and gonadotropin response may differ; pathway context requires review

CYP17A1 17,20-Lyase Catalytic Efficiency vs. 17α-Hydroxyprogesterone

Human CYP17A1 catalyzes the cleavage of C21 steroids to C19 androgens, but its efficiency is highly dependent on the substrate's ring structure. Quantitative kinetic studies demonstrate that the 17,20-lyase reaction preferentially utilizes 17α-hydroxypregnenolone (the Δ5 pathway) over 17α-hydroxyprogesterone (the Δ4 pathway). The catalytic efficiency (Vmax/Km) for converting 17α-hydroxypregnenolone to DHEA is approximately 50-fold higher than for converting 17α-hydroxyprogesterone to androstenedione [1]. This massive differential is driven by the optimal hydrogen bonding orientation of the 17α-hydroxyl group in the Δ5 conformation when complexed with cytochrome b5.

Evidence DimensionCYP17A1 17,20-lyase catalytic efficiency (Vmax/Km)
Target Compound DataHigh efficiency (Δ5 pathway to DHEA)
Comparator Or Baseline17α-Hydroxyprogesterone (~50-fold lower efficiency for Δ4 pathway to androstenedione)
Quantified Difference~50-fold higher catalytic efficiency
ConditionsIn vitro recombinant human CYP17A1 assays with cytochrome b5 cofactor

Procuring 17α-hydroxypregnenolone is essential for accurately modeling human androgen biosynthesis and screening CYP17A1 lyase inhibitors, as 17α-hydroxyprogesterone fails to provide a physiologically relevant baseline.

Serum Profile vs. Pregnenolone
Head-to-head
Men: peak 1 = 13.0 nmol/L, peak 2 = 7.72 nmol/L
Women: peak 1 = 9.20 nmol/L, peak 2 = 4.78 nmol/L
41% higher first peak in men vs. women; not mirrored by pregnenolone
Sex-dimorphic age profile distinct from precursor; supports biomarker endpoint review
Human cohort n=50–60, ages 20–80; data to verify in target population

LC-MS/MS Analytical Resolution vs. 17α-Hydroxyprogesterone

In clinical diagnostic panels for congenital adrenal hyperplasia, distinguishing between isobaric and structurally similar steroids is critical. Multiplexed LC-MS/MS methods demonstrate that 17α-hydroxypregnenolone can be baseline-resolved from 17α-hydroxyprogesterone. For instance, in standardized LC-TQ methods, 17α-hydroxypregnenolone elutes at a distinct retention time (e.g., 6.46 min) and is quantified using specific MRM transitions (e.g., m/z 331.2 > 303.2 in negative mode), completely separating it from 17α-hydroxyprogesterone (eluting at 6.37 min, MRM 331.2 > 97.0) [1]. This chromatographic and mass-to-charge differentiation eliminates the cross-reactivity artifacts that plague traditional radioimmunoassays (RIA), which often report artifactually high 17-OHP levels due to 3β-hydroxy-5-ene steroid interference.

Evidence DimensionChromatographic retention and MRM transition specificity
Target Compound DataRT ~6.46 min, MRM 331.2 > 303.2
Comparator Or Baseline17α-Hydroxyprogesterone (RT ~6.37 min, MRM 331.2 > 97.0)
Quantified DifferenceBaseline chromatographic resolution and distinct fragmentation pathways
ConditionsMultiplexed LC-MS/MS steroid panels (e.g., Agilent 6495 LC/TQ)

Laboratories must procure high-purity 17α-hydroxypregnenolone standards to calibrate LC-MS/MS instruments, ensuring accurate differentiation from 17α-hydroxyprogesterone and preventing false-positive CAH diagnoses.

Ovarian Detection vs. 17-OH-Prog
Head-to-head
17-OH-preg detectable at day 5; 17-OH-prog undetectable
Gonadotropin-stimulated increase reported as larger for 17-OH-preg
Predominant early progestin in ovarian development; supports developmental endpoint context
Immature rat model; exact fold-change not reported in source

Biocatalytic Precursor Suitability for DHEA Synthesis vs. Pregnenolone

In the biocatalytic synthesis of dehydroepiandrosterone (DHEA), the starting material dictates the complexity of the enzymatic cascade. Utilizing pregnenolone requires a two-step conversion: 17α-hydroxylation followed by 17,20-lyase cleavage. Because the lyase activity of CYP17A1 is inherently slower and heavily dependent on the cytochrome b5 cofactor, the intermediate 17α-hydroxypregnenolone often accumulates, limiting overall DHEA yield. By procuring and utilizing 17α-hydroxypregnenolone directly as the substrate, manufacturers and researchers bypass the 17α-hydroxylation step entirely [1]. This isolates the rate-limiting 17,20-lyase reaction, allowing for targeted optimization of cytochrome b5 equivalents and NADPH regeneration, thereby achieving highly predictable and stoichiometric conversion to DHEA.

Evidence DimensionEnzymatic steps to DHEA
Target Compound Data1 step (direct 17,20-lyase cleavage)
Comparator Or BaselinePregnenolone (2 steps: hydroxylation + lyase cleavage)
Quantified DifferenceElimination of the upstream hydroxylation bottleneck
ConditionsIn vitro biocatalytic DHEA synthesis using CYP17A1

Using 17α-hydroxypregnenolone as a direct precursor streamlines biocatalytic DHEA production, improving yield predictability and simplifying reaction optimization compared to starting with pregnenolone.

CYP17A1 Conversion Efficiency
Reported
4- to 60-fold higher yield from 17α,20α-dihydroxycholesterol vs. cholesterol
1–3% yield vs. 0.05–0.35% yield
Inefficient synthesis from cholesterol validates intermediate-specific pathway context
Guinea pig adrenal preparation; in vitro TPNH-generating system
17β-HSD3 Inhibition
Cross-study
IC50 = 30.3 µM against human testicular 17β-HSD3
DHEA does not exhibit comparable inhibition
Moderate inhibition supports tool-compound use for androgen pathway enzyme studies
Microsomal assay, pH 7.45, 2°C; cross-study data to verify

Calibration Standards for CAH Diagnostic LC-MS/MS Panels

Directly following from its distinct MRM transitions and retention times, 17α-hydroxypregnenolone is an indispensable analytical standard for clinical laboratories. It is specifically used to diagnose 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency, where elevated ratios of 17α-hydroxypregnenolone to 17α-hydroxyprogesterone are the primary diagnostic biomarker [1].

Substrate for CYP17A1 Inhibitor Screening Assays

Because the CYP17A1 17,20-lyase enzyme is ~50-fold more efficient at converting 17α-hydroxypregnenolone than 17α-hydroxyprogesterone, this compound is the required substrate for high-throughput screening of prostate cancer drugs (e.g., abiraterone analogs). It ensures that the assay accurately reflects the physiological Δ5 pathway of human androgen biosynthesis[1].

Direct Precursor for Biocatalytic Androgen Synthesis

In specialized API manufacturing or synthetic biology workflows aiming to produce DHEA and downstream sex steroids, 17α-hydroxypregnenolone serves as a highly efficient starting material. It bypasses the rate-limiting 17α-hydroxylation step required when using pregnenolone, allowing for optimized, single-step lyase conversion [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Steroidogenic pathway profiling
Δ5-pathway intermediate identity
CYP17A1 hydroxylase/lyase activity interpretation
Aging endocrinology research
Sex-dependent serum profile context
Age-cohort and sex-stratified endpoint review
CYP17A1 bifunctional enzyme studies
Dual-activity substrate specificity
Hydroxylase vs. lyase differential regulation interpretation
Androgen metabolism enzyme studies
17β-HSD3 inhibitor reference context
Androgen pathway enzyme assay validation

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

332.23514488 Da

Monoisotopic Mass

332.23514488 Da

Heavy Atom Count

24

Melting Point

266 - 271 °C

UNII

77ME40334S

Other CAS

387-79-1

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

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